molecular formula C19H21NO3S B10999581 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one

3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one

Cat. No.: B10999581
M. Wt: 343.4 g/mol
InChI Key: HCFYPNJSAVUTMA-UHFFFAOYSA-N
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Description

3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline and isothiochromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with isothiochromenone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound’s structure or alter its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler isoquinoline or isothiochromenone analogs.

Scientific Research Applications

3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: This compound shares structural similarities but differs in its functional groups and reactivity.

    Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

3-{[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE is unique due to its combination of isoquinoline and isothiochromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-carbonyl)isothiochromen-1-one

InChI

InChI=1S/C19H21NO3S/c21-17(16-11-13-5-1-2-7-15(13)18(22)24-16)20-10-9-19(23)8-4-3-6-14(19)12-20/h1-2,5,7,11,14,23H,3-4,6,8-10,12H2

InChI Key

HCFYPNJSAVUTMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CC4=CC=CC=C4C(=O)S3)O

Origin of Product

United States

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